1-Bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
1-bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure. This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and an azapentacyclic framework. The intricate structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves multiple steps, including the formation of the pentacyclic core and the introduction of the bromine and nitrophenyl groups. The synthetic route typically starts with the construction of the pentacyclic framework through a series of cyclization reactions. The bromine atom is then introduced via a bromination reaction, and the nitrophenyl group is added through a nitration reaction. The reaction conditions for these steps often involve the use of strong acids, bases, and oxidizing agents .
Chemical Reactions Analysis
1-bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with molecular targets through its functional groups. The bromine and nitrophenyl groups play a crucial role in these interactions, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1-bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione include other pentacyclic compounds with different substituents. These compounds share the pentacyclic core but differ in their functional groups, which can significantly alter their chemical properties and applications. Examples of similar compounds include:
- 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- (15R,19S)-17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione .
Properties
Molecular Formula |
C24H15BrN2O4 |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
1-bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H15BrN2O4/c25-24-17-10-3-1-8-15(17)19(16-9-2-4-11-18(16)24)20-21(24)23(29)26(22(20)28)13-6-5-7-14(12-13)27(30)31/h1-12,19-21H |
InChI Key |
CZTNOYABADVGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)Br)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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